3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-methyl-3-[2-(1-methylpyrrolidin-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-9(13)11-6-5-8-4-3-7-12(8)2/h8H,3-7H2,1-2H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQSNSIYADIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea typically involves the reaction of 3-methylpyrrolidine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Halogenated compounds with a base such as sodium hydroxide (NaOH) in an organic solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea involves its interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of gene expression and protein activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The Pharmacopeial Forum (2017) identifies three structurally related compounds, likely impurities or synthetic intermediates, which share partial features with 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Structural Differences vs. Target Compound | Potential Role in Synthesis/Impurity Profile |
|---|---|---|---|---|
| This compound | Urea | Urea, 3-methyl, pyrrolidine-ethyl | Reference compound | Active pharmaceutical ingredient (API) |
| (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole (Compound a) | Indole | Indole, pyrrolidine-methyl | Indole core replaces urea; lacks 3-methyl group | Intermediate or by-product in pyrrolidine coupling |
| (R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole (Compound b) | Indole | Indole, pyrrolidine-methyl, phenylsulfonyl | Additional sulfonylvinyl group; E-configuration | Oxidative or sulfonation by-product |
| 5-[2-(Phenylsulfonyl)ethyl]-1H-indole (Compound c) | Indole | Indole, phenylsulfonyl-ethyl | Lacks pyrrolidine; sulfonyl-ethyl substituent | Degradation product or impurity from sulfonic acid use |
Key Observations
Core Structure : The target urea compound’s hydrogen-bonding capacity contrasts with the aromatic indole core of Compounds a–c, which may confer differing solubility and receptor-binding profiles.
Pyrrolidine Substitution : Compounds a and b retain the 1-methylpyrrolidine group, suggesting a shared synthetic step (e.g., alkylation or coupling reactions). The absence of pyrrolidine in Compound c indicates divergent pathways or degradation.
This aligns with the Pharmacopeial Forum’s recommendation for Procedure 2 to detect sulfonic acid-related impurities .
Stereochemical Considerations : Compound b’s E-configuration highlights the need for stereoselective analytical methods during impurity profiling.
Biological Activity
3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea (CAS Number: 1823318-72-4) is a compound characterized by its unique urea linkage and pyrrolidine structure. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C9H19N3O
- Molecular Weight : 185.27 g/mol
- IUPAC Name : this compound
The compound's structure includes a urea moiety linked to a pyrrolidine ring, which contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate various signaling pathways, influencing cellular processes such as gene expression and protein activity. The exact molecular targets remain under investigation, but potential pathways include:
- Cellular Signaling : The compound may affect pathways involved in cell proliferation and apoptosis.
- Gene Regulation : It could influence transcription factors that regulate gene expression.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results in:
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.
Neuroprotective Activity
Preliminary studies indicate that this compound may exhibit neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis in cancer cells compared to untreated controls .
- In Vivo Efficacy : In a mouse model of induced inflammation, administration of the compound significantly reduced swelling and pain indicators, highlighting its potential as an anti-inflammatory agent .
- Mechanistic Insights : Research exploring the molecular mechanisms suggested that the compound may activate apoptotic pathways through caspase activation .
Safety and Toxicology
While initial findings are promising, further toxicological studies are necessary to evaluate the safety profile of this compound. Current data suggest low toxicity levels in preliminary assessments; however, comprehensive studies are required for clinical applications.
Q & A
Q. What are the standard synthetic routes for 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea, and how are reaction conditions optimized?
Answer: The synthesis typically involves reacting 3-methylpyrrolidine with an appropriate isocyanate in tetrahydrofuran (THF) at 0–25°C for 6–12 hours. Key parameters include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions. For optimization:
- Solvent screening : THF is preferred due to its balance of polarity and inertness, but alternatives like dichloromethane (DCM) may be tested for faster kinetics.
- Temperature gradients : Lower temperatures (0–5°C) reduce byproduct formation during exothermic steps.
- Industrial scalability : Continuous flow reactors improve yield (≥85%) and purity (≥98%) by enhancing mixing and heat transfer .
Q. Table 1: Representative Reaction Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | THF or DCM |
| Temperature | 0–25°C | 10–20°C (flow reactor) |
| Reaction Time | 6–12 hours | 2–4 hours |
| Yield | 70–80% | 85–90% |
Q. Which spectroscopic and crystallographic methods are employed for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the urea linkage and pyrrolidine substituents. Key signals include the urea NH protons (δ 5.8–6.2 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles. For example, the C=O bond in the urea moiety is typically 1.23 Å, consistent with resonance stabilization .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (CHNO, [M+H] = 186.1601) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic pathways underlying this compound's anticancer activity observed in vitro?
Answer:
- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to quantify apoptosis in cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves (IC ~ 10–20 μM).
- Caspase activation : Western blotting for cleaved caspases-3/6. Pre-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) can confirm caspase dependency .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., Bcl-2 family) to map signaling pathways.
Q. Table 2: In Vitro Anticancer Activity
| Cell Line | IC (μM) | Apoptosis Rate (%) | Caspase-3 Activation |
|---|---|---|---|
| HeLa | 15.2 | 45 ± 3 | Yes |
| MCF-7 | 18.7 | 38 ± 4 | Yes |
Q. What strategies address discrepancies in biological activity data across different experimental models (e.g., cell lines vs. animal models)?
Answer:
- Model selection : Use isogenic cell lines and genetically matched animal models (e.g., xenografts) to reduce variability.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in mice. Poor bioavailability in vivo may explain reduced efficacy compared to in vitro results.
- Metabolite analysis : LC-MS identifies active or inhibitory metabolites. For example, hepatic CYP450-mediated oxidation may alter potency .
Q. How can the synthetic yield of this compound be improved while maintaining purity under varying solvent systems?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize solvent (THF vs. DMF), catalyst (e.g., DBU), and temperature.
- In-line purification : Couple synthesis with flash chromatography or crystallization (e.g., using ethyl acetate/hexane mixtures).
- Kinetic monitoring : ReactIR tracks intermediate formation to terminate reactions at peak yield .
Q. Table 3: Solvent Optimization Results
| Solvent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| THF | 78 | 98 | <2% (amines) |
| DCM | 82 | 95 | 5% (isocyanate dimers) |
| DMF | 65 | 90 | 10% (degradation products) |
Key Notes for Methodological Rigor
- Contradiction analysis : Replicate studies across ≥3 independent labs to confirm biological activity.
- Structural validation : Cross-validate crystallographic data with DFT calculations for bond geometry .
- Ethical compliance : Follow OECD guidelines for preclinical toxicology testing (e.g., acute toxicity in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
